molecular formula C5H9ClO3 B121824 Ethyl 3-chloro-2-hydroxypropanoate CAS No. 40149-32-4

Ethyl 3-chloro-2-hydroxypropanoate

Cat. No. B121824
CAS RN: 40149-32-4
M. Wt: 152.57 g/mol
InChI Key: AYXGLGKNUAYZPX-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C5H9ClO3 . It is also known by other names such as Ethyl α-hydroxypropionate and Ethyl lactate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-2-hydroxypropanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The IUPAC Standard InChIKey is ZCLGVXACCAZJOX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-chloro-2-hydroxypropanoate is 152.58 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Ultrasound in Enzymatic Hydrolysis

Ethyl 3-chloro-2-hydroxypropanoate has been used in studies exploring the use of ultrasound in enzymatic hydrolysis. The application of ultrasound baths, compared to magnet stirring, showed a decrease in reaction time without significantly altering the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Catalyzed Synthesis in Aqueous Medium

Ethyl 3-chloro-2-hydroxypropanoate is involved in the boric acid-catalyzed synthesis of 4H-isoxazol-5(4H)-ones in water, highlighting a method with high efficiency, simplicity, and shorter reaction times (Kiyani & Ghorbani, 2015).

Intermediate for Gemcitabine Hydrochloride

Ethyl 3-chloro-2-hydroxypropanoate serves as an important intermediate in the synthesis of gemcitabine hydrochloride, an anti-cancer drug. The synthesis process of this intermediate, which exists alongside its stereomer, was optimized for high optical purity and adaptability on an industrial scale (Mukarram, Chavan, Khan, & Bandgar, 2011).

Biosynthesis of Chiral Drugs

This compound is a precursor in the biosynthesis of chiral drugs, notably the cholesterol-lowering statins. Biocatalytic asymmetric reduction is highlighted for its high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).

Use in Supercritical Media and Extractions

Ethyl 3-chloro-2-hydroxypropanoate, as ethyl lactate, is considered for its use as an eco-friendly solvent in supercritical media and extraction processes. Understanding its phase behavior with CO2 is crucial for process design in food, pharmaceutical, and fine chemical industries (Bermejo, Ibáñez, Stateva, & Fornari, 2013).

Asymmetric Synthesis

It's used in asymmetric synthesis processes, like in the synthesis of (2R,3S)-2,3-Epoxyoctanal, showcasing its role in obtaining key intermediates with high enantiomeric excess and yield (Tsuboi, Furutani, & Takeda, 1987).

Lipase-Catalyzed Acylation

This compound is involved in lipase-catalyzed acylation reactions, which are significant for the kinetic resolution of racemic compounds, demonstrating its importance in enantioselective processes (Brem, Liljeblad, Paizs, Toșa, Irimie, & Kanerva, 2011).

Renewable Acrylonitrile Production

Ethyl 3-chloro-2-hydroxypropanoate, derived from sugars, is used in a process for renewable acrylonitrile production, showcasing an environmentally friendly approach to chemical manufacturing (Karp et al., 2017).

Safety And Hazards

Ethyl 3-chloro-2-hydroxypropanoate is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 3-chloro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGLGKNUAYZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2-hydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TM Williams, R Crumbie… - The Journal of Organic …, 1985 - ACS Publications
Syntheses of di-isoserine (3-amino-2-hydroxypropanoic acid, 7) and further functionalized derivatives are described. Reaction of glyoxylicacid with nitromethane gives the known 2-…
Number of citations: 45 pubs.acs.org

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